molecular formula C19H17N7S B15281235 N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

Cat. No.: B15281235
M. Wt: 375.5 g/mol
InChI Key: BPAIGMUMKKFMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[3,4-b][1,3,4]thiadiazole class, characterized by a fused heterocyclic core combining a triazole and thiadiazole ring. The molecule is further substituted with a 2-methylimidazo[1,2-a]pyridine moiety at position 3 and an N,N-dimethylaniline group at position 4.

Properties

Molecular Formula

C19H17N7S

Molecular Weight

375.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C19H17N7S/c1-12-16(25-10-5-4-9-15(25)20-12)17-21-22-19-26(17)23-18(27-19)13-7-6-8-14(11-13)24(2)3/h4-11H,1-3H3

InChI Key

BPAIGMUMKKFMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves multi-step reactions that include the formation of the imidazo[1,2-a]pyridine core, followed by the construction of the triazolo[3,4-b][1,3,4]thiadiazole ring systemCommon reagents used in these reactions include bromine, iodine, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular bromine, iodine, and various organic solvents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated derivatives of the original compound .

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is not fully understood. it is believed to interact with various molecular targets and pathways, including DNA and protein synthesis. The compound’s unique structure allows it to bind to specific sites within biological molecules, potentially leading to the inhibition of key enzymatic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The triazolo-thiadiazole scaffold is shared among several derivatives, but substituent variations critically influence biological activity and physicochemical behavior:

Compound Name Substituents (Position 3/6) Key Properties/Activities Reference ID
Target Compound 3: 2-methylimidazo[1,2-a]pyridine; 6: N,N-dimethylaniline High lipophilicity, kinase inhibition (hypothesized) -
3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (7d) 3: Pyridinyl; 6: Dihydroxypyridinyl Moderate antimicrobial activity
6-(1-naphthyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 3: Pyridinyl; 6: Naphthyl Fluorescence properties, potential bioimaging
3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (Series) 3: Methoxyphenyl-pyrazole; 6: Variable (R = alkyl/aryl) Anticancer activity (in vitro)
3-(3-pyridinyl)-6-substituted-1,2,4-triazolo[3,4-b]thiadiazoles (2a–2s) 3: Pyridinyl; 6: Carboxylic acid derivatives Vasodilatory activity (in vitro)

Pharmacological Activity Comparison

  • Antimicrobial Activity : Compound 7d (pyridinyl/dihydroxypyridinyl substitution) demonstrated moderate activity against Gram-positive bacteria, likely due to hydrogen bonding interactions with microbial enzymes . In contrast, the target compound’s imidazopyridine substitution may enhance selectivity for eukaryotic kinases over prokaryotic targets.
  • Vasodilatory Effects : Derivatives like 2a–2s (carboxylic acid substituents) exhibited significant vasodilation in rat aortic rings, attributed to nitric oxide modulation . The target compound’s dimethylaniline group may reduce polar interactions required for this mechanism.
  • Anticancer Potential: The methoxyphenyl-pyrazole-substituted series () showed cytotoxicity against HeLa cells (IC₅₀ = 8–12 µM). The target compound’s imidazopyridine group could improve kinase-targeted anticancer effects but requires validation.

Physicochemical Properties

  • Lipophilicity : The N,N-dimethylaniline group in the target compound increases logP compared to pyridinyl or naphthyl substituents, enhancing membrane permeability .
  • Solubility : Derivatives with polar substituents (e.g., dihydroxypyridinyl in 7d ) exhibit higher aqueous solubility, whereas the target compound’s hydrophobicity may limit bioavailability .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves cyclocondensation of 4-amino-5-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,2,4-triazole-3-thiol with N,N-dimethyl-3-iodoaniline under POCl₃ catalysis, analogous to methods in .
  • Biological Hypotheses : Molecular docking studies suggest the imidazopyridine moiety may bind ATP pockets in kinases (e.g., EGFR), while the dimethylaniline group enhances blood-brain barrier penetration .

Biological Activity

N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its structural characteristics and the associated biological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H21N5SC_{18}H_{21}N_5S with a molecular weight of approximately 357.46 g/mol. The structure features multiple heterocyclic rings which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC18H21N5S
Molecular Weight357.46 g/mol
CAS Number106961-33-5
Density1.1 ± 0.1 g/cm³

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities including anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Research has shown that derivatives of triazole and thiadiazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, triazolo derivatives have been reported to induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of both triazole and thiadiazole rings in N,N-dimethyl-3-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]thiadiazol-6-yl]aniline suggests potential anticancer activity through mechanisms such as DNA intercalation and inhibition of topoisomerases .

Antimicrobial Activity

The compound's structural components are reminiscent of known antimicrobial agents. Studies have demonstrated that related compounds exhibit strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with DNA replication .

Anticonvulsant Activity

Compounds containing imidazole and thiazole moieties have been evaluated for their anticonvulsant properties. In one study, derivatives similar to the target compound displayed significant efficacy in animal models of epilepsy by modulating neurotransmitter systems .

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Anticancer Study :
    • Objective : To evaluate the antiproliferative effects on human cancer cell lines.
    • Findings : Compounds exhibited IC50 values in the low micromolar range against various cancer types.
    • Mechanism : Induction of apoptosis through caspase activation.
  • Antimicrobial Study :
    • Objective : To assess the antimicrobial properties against a panel of bacterial strains.
    • Findings : Significant inhibition zones were observed against Gram-positive bacteria.
    • Mechanism : Likely involves disruption of cell membrane integrity.

Q & A

Q. Critical Factors :

  • Temperature : Excess heat may degrade sensitive imidazole intermediates.
  • Catalyst Purity : Trace metals in palladium catalysts can reduce coupling efficiency .

How can researchers resolve contradictions in spectral data during structural characterization?

Advanced Research Focus
Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Methodological solutions include:

  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous triazolo-thiadiazoles .
  • 2D NMR Techniques : HSQC and HMBC to assign proton-carbon correlations, distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula when isotopic patterns conflict with expected data .

What strategies optimize regioselectivity in cyclocondensation reactions for the triazolo-thiadiazole core?

Advanced Research Focus
Regioselectivity challenges arise from competing nucleophilic sites. Solutions include:

  • Catalytic Bases : Triethylamine or NaH to deprotonate specific intermediates, directing cyclization .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor transition-state stabilization for desired ring closure .
  • Substituent Effects : Electron-withdrawing groups on precursors can bias reaction pathways .

How should stability studies be designed to assess this compound under varying pH and temperature?

Q. Basic Research Focus

  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–12) at 40–60°C, monitoring decomposition via HPLC .
  • Light Sensitivity : UV-vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
  • Solid-State Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for thermal degradation profiles .

What analytical techniques reliably quantify trace impurities in bulk samples?

Q. Basic Research Focus

  • HPLC-PDA/MS : Reversed-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) resolve structurally similar impurities .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.99), LOQ (<0.1%), and recovery (90–110%) .
  • Elemental Analysis : Combustion analysis validates purity when synthetic by-products lack chromophores .

How do electron-donating vs. withdrawing substituents on the aniline moiety influence physicochemical properties?

Q. Advanced Research Focus

  • LogP : Electron-donating groups (e.g., -OCH₃) increase lipophilicity, measured via shake-flask method .
  • Solubility : Polar substituents (-NO₂, -COOH) enhance aqueous solubility but may reduce membrane permeability .
  • Reactivity : Electron-withdrawing groups accelerate electrophilic substitution at the 6-position of the triazolo-thiadiazole ring .

What computational methods predict binding affinity to biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites, guided by crystal structures of homologous targets .
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100-ns trajectories .
  • QSAR Models : Hammett constants or DFT-calculated electronic descriptors correlate substituent effects with activity .

How can reproducibility issues in published synthetic protocols be mitigated?

Q. Advanced Research Focus

  • Reagent Quality : Use freshly distilled solvents and anhydrous reagents to avoid side reactions from moisture .
  • Inline Monitoring : Flow chemistry setups (e.g., microreactors) enable real-time UV/IR tracking of intermediate formation .
  • DoE Optimization : Response surface methodology (RSM) identifies critical factors (e.g., stoichiometry, temperature) for robust scaling .

What in vitro assays are recommended for preliminary biological evaluation?

Q. Basic Research Focus

  • Kinase Inhibition : ADP-Glo™ assays for IC₅₀ determination against kinases like EGFR or CDK2 .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound .

How are substituent variations on the imidazo-pyridine moiety optimized for enhanced bioactivity?

Q. Advanced Research Focus

  • Bioisosteric Replacement : Replace 2-methyl with halogenated groups to improve target affinity, guided by docking results .
  • Steric Maps : CoMFA/CoMSIA models correlate 3D substituent parameters with activity .
  • Proteolysis-Targeting Chimeras (PROTACs) : Link the compound to E3 ligase ligands to degrade disease-relevant proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.